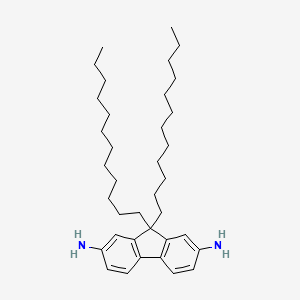
3-Amino-5-(4-fluorobenzyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(4-fluorobenzyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles. This compound is characterized by the presence of an amino group at the third position, a fluorobenzyl group at the fifth position, and a nitrile group on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinonitrile typically involves the reaction of 4-fluorobenzylamine with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-fluorobenzyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted picolinonitrile derivatives.
Scientific Research Applications
3-Amino-5-(4-fluorobenzyl)picolinonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(3-hydroxypropyl)picolinonitrile
- 3-Amino-5-(4-chlorobenzyl)picolinonitrile
- 3-Amino-5-(4-methylbenzyl)picolinonitrile
Uniqueness
3-Amino-5-(4-fluorobenzyl)picolinonitrile is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H10FN3 |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10FN3/c14-11-3-1-9(2-4-11)5-10-6-12(16)13(7-15)17-8-10/h1-4,6,8H,5,16H2 |
InChI Key |
KAKNXSRGKZFCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)C#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)

![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)

![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
